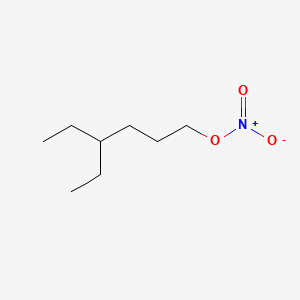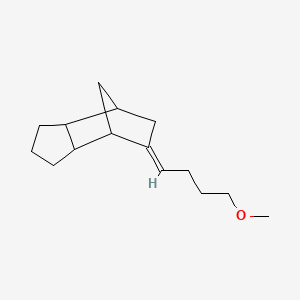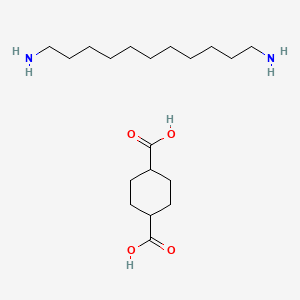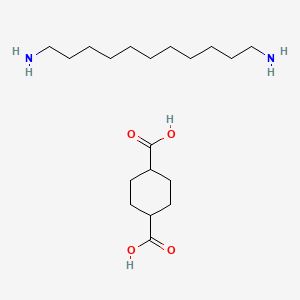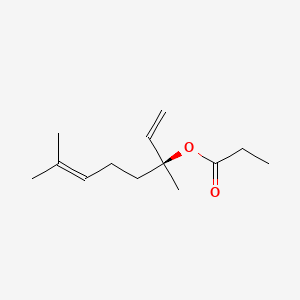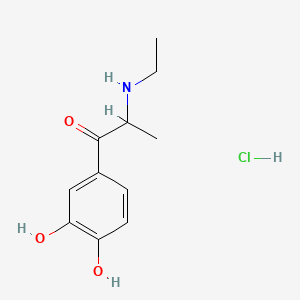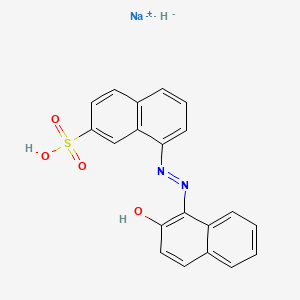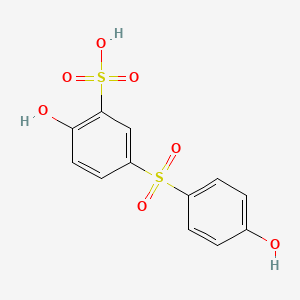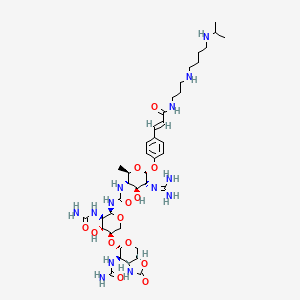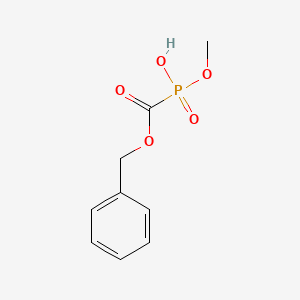
2-Amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(diaminomethylideneamino)pentanoic acid and 3-methyl-2-oxobutanoic acid are two distinct compounds with unique properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
2-Amino-5-(diaminomethylideneamino)pentanoic acid
Chemical Synthesis: This compound can be synthesized through the reaction of ornithine with cyanamide, followed by hydrolysis.
Biological Synthesis: It is naturally synthesized in the urea cycle and the nitric oxide synthesis pathway in living organisms.
-
3-methyl-2-oxobutanoic acid
Chemical Synthesis: This compound can be synthesized through the oxidative decarboxylation of valine.
Biological Synthesis: It is produced as an intermediate in the catabolism of valine in living organisms.
Industrial Production Methods
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Industrially, it is produced through fermentation processes using microorganisms such as Corynebacterium glutamicum.
3-methyl-2-oxobutanoic acid: Industrial production involves the enzymatic conversion of valine using specific dehydrogenases.
Analyse Des Réactions Chimiques
Types of Reactions
-
2-Amino-5-(diaminomethylideneamino)pentanoic acid
Oxidation: Can be oxidized to form nitric oxide and citrulline.
Reduction: Can be reduced to form ornithine.
Substitution: Can undergo substitution reactions to form various derivatives.
-
3-methyl-2-oxobutanoic acid
Oxidation: Can be oxidized to form isobutyric acid.
Reduction: Can be reduced to form 3-methyl-2-hydroxybutanoic acid.
Decarboxylation: Can undergo decarboxylation to form isobutene.
Common Reagents and Conditions
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Common reagents include cyanamide, nitric oxide synthase, and various acids and bases for hydrolysis and substitution reactions.
3-methyl-2-oxobutanoic acid: Common reagents include dehydrogenases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride.
Major Products
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Major products include nitric oxide, citrulline, and various substituted derivatives.
3-methyl-2-oxobutanoic acid: Major products include isobutyric acid, 3-methyl-2-hydroxybutanoic acid, and isobutene.
Applications De Recherche Scientifique
Chemistry
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Used in the synthesis of peptides and proteins, and as a precursor for the synthesis of nitric oxide.
3-methyl-2-oxobutanoic acid: Used as an intermediate in organic synthesis and in the study of metabolic pathways.
Biology
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Plays a role in the urea cycle, nitric oxide synthesis, and protein synthesis.
3-methyl-2-oxobutanoic acid: Involved in the catabolism of branched-chain amino acids and energy production.
Medicine
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Used in the treatment of cardiovascular diseases, erectile dysfunction, and as a dietary supplement.
3-methyl-2-oxobutanoic acid: Studied for its role in metabolic disorders and potential therapeutic applications.
Industry
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Used in the production of dietary supplements, pharmaceuticals, and as a feed additive.
3-methyl-2-oxobutanoic acid: Used in the production of flavoring agents and as an intermediate in chemical manufacturing.
Mécanisme D'action
-
2-Amino-5-(diaminomethylideneamino)pentanoic acid
Mechanism: Acts as a substrate for nitric oxide synthase, leading to the production of nitric oxide, which is a key signaling molecule in various physiological processes.
Molecular Targets: Nitric oxide synthase, arginase, and various receptors involved in vasodilation and immune response.
-
3-methyl-2-oxobutanoic acid
Mechanism: Involved in the catabolic pathway of valine, leading to the production of energy and other metabolites.
Molecular Targets: Branched-chain alpha-keto acid dehydrogenase complex and other enzymes involved in amino acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Similar compounds include citrulline, ornithine, and lysine.
3-methyl-2-oxobutanoic acid: Similar compounds include alpha-ketoisocaproic acid and alpha-keto-beta-methylvaleric acid.
Uniqueness
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Unique due to its role in nitric oxide production and its involvement in multiple metabolic pathways.
3-methyl-2-oxobutanoic acid: Unique due to its role as an intermediate in the catabolism of branched-chain amino acids and its involvement in energy production.
Propriétés
Numéro CAS |
72087-41-3 |
|---|---|
Formule moléculaire |
C11H22N4O5 |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
2-amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxobutanoic acid |
InChI |
InChI=1S/C6H14N4O2.C5H8O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-3(2)4(6)5(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H3,(H,7,8) |
Clé InChI |
BZQFWTZAFAGLOE-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canonique |
CC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



